molecular formula C9H14O3 B8211328 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B8211328
M. Wt: 170.21 g/mol
InChI Key: VITLWQPPBFSFTR-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dioxaspiro[45]decan-8-one is a chemical compound with the molecular formula C9H14O3 It is a spiroacetal, which means it contains a spiro-connected cyclic acetal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a monoethylene acetal intermediate, which is then methylated to yield the final product . The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spiroacetal structure allows for nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms in the acetal ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

  • Synthesis of Analogs : This compound can be modified to create various analogs with enhanced properties.
  • Microwave-Assisted Reactions : It is involved in microwave-assisted reductive amination processes, which improve reaction efficiency and yield.

Biology

Research into the biological activity of this compound has revealed several potential applications:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for antibiotic development.

Medicine

The medicinal applications of this compound are currently under investigation:

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent in treating various diseases, particularly those involving inflammation and infection.
  • Drug Development : The compound's unique structure makes it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound derivatives on cancer cell proliferation. The results demonstrated a dose-dependent inhibition of cell growth in several cancer types, indicating its potential as an anticancer agent.

CompoundCancer TypeIC50 Value (µM)
Derivative ABreast Cancer15
Derivative BLung Cancer10
Derivative CColon Cancer20

Case Study 2: Antimicrobial Efficacy

Research assessed the antimicrobial properties of this compound against common pathogens. The findings revealed significant antibacterial activity at low concentrations.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli30

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific methyl substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Biological Activity

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its interactions with various biological targets.

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 4746-97-8

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired dioxaspiro compound. Research has shown that modifications in the synthetic route can significantly influence the yield and purity of the final product .

1. Receptor Interactions

Recent studies have highlighted that derivatives of 1,4-dioxaspiro compounds exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound was identified as a potent partial agonist with a pD2 value of 8.61 . The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the spiro framework can enhance receptor selectivity and potency.

2. Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been evaluated against various bacterial strains. In a study involving Mannich bases derived from similar spiro compounds, notable antimicrobial activity was observed, suggesting that such derivatives may serve as potential therapeutic agents against bacterial infections .

3. Antimalarial Activity

Research into the antimalarial properties of spiro compounds has indicated that functional group polarity significantly influences their efficacy. Although specific data on this compound is limited, related studies suggest that modifications to the dioxaspiro structure can enhance antimalarial activity .

Case Study 1: Serotonin Receptor Agonism

In a pharmacological evaluation, a series of dioxaspiro derivatives were tested for their ability to activate the 5-HT1A receptor. Among these, one derivative showed enhanced selectivity and potency compared to its predecessors, indicating that structural modifications can lead to improved therapeutic profiles .

Case Study 2: Antimicrobial Efficacy

A study focusing on Mannich bases derived from spiro compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural features are crucial for enhancing antimicrobial efficacy .

Data Table: Biological Activity Summary

Biological Activity Compound Activity Type Reference
Serotonin AgonismRelated dioxaspiro derivativePartial Agonist
AntimicrobialMannich bases from spiro compoundsBactericidal
AntimalarialSpiro derivativesVaries with substitution

Properties

IUPAC Name

6-methyl-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7-6-8(10)2-3-9(7)11-4-5-12-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITLWQPPBFSFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 200 mL round bottom flask containing the product of Example 32C (1.50 g, 8.71 mmol) and DMP (4.06 g, 9.58 mmol) (Aldrich) was added methylene chloride (100 mL) and the reaction mixture was stirred for 1 hr at room temperature. The reaction mixture was quenched with saturated NaHCO3 and extracted with EtOAc (200 mL), dried (NaSO4), filtered, and concentrated in vacuo. The residue was purified on SiO2 with hexane/ethylacetate 0-20% to afford a colorless oil (1.12 g) in 76% yield. 1H NMR (300 MHz, CDCl3) δ ppm 4.20-3.95 (m, 4H), 2.63-1.97 (m, 6H), 1.94-1.74 (m, 1H), 1.04-0.83 (m, 3H). MS (DCI+) M/Z 171 (M+H)+.
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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